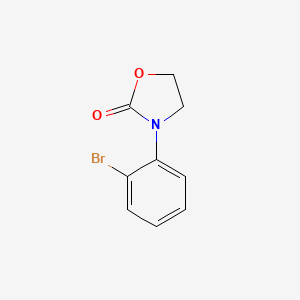

3-(2-Bromophenyl)oxazolidine-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

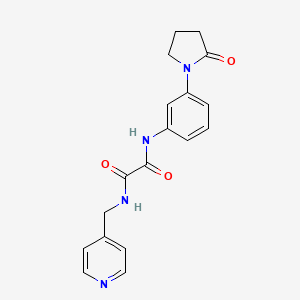

“3-(2-Bromophenyl)oxazolidine-2-one” is a compound that belongs to the class of oxazolidinones . Oxazolidinones are five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . They are noticeable for their biological activities and have a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported, which is based on a combination of an asymmetric aldol and a modified Curtius protocol .Molecular Structure Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It exists in three structural isomeric forms depending on the position of the double bond as 2-oxazoline, 3-oxazoline, and 4-oxazoline . Among these, only 2-oxazolines are common .Chemical Reactions Analysis

The key step of the synthetic procedure of oxazolidin-2-ones is the asymmetric Henry reaction . The corresponding nitroaldols serve as chiral intermediates in the syntheses of these drugs . They are obtained in high yields and enantiomeric excesses of up to 91% ee .Physical And Chemical Properties Analysis

The physical properties of oxazolidin-2-ones can be characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods . The molecular structure and crystal packing of the compound can be structurally determined via single crystal X-ray diffraction method .Applications De Recherche Scientifique

Synthesis of Functionalized Oxazolidines

Oxazolidine ring is an important structural unit of many biologically active compounds . Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .

Metal-free Domino Annulation/Mannich Reactions

In 2015, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines .

Extended One-pot Asymmetric Azaelectrocyclization

Katsumura et al. developed a novel protocol for the synthesis of oxazolidines through an asymmetric one-pot 6π-azaelectrocyclization of alkenylvinylstannane, ethyl (Z)-2-iodo-4-oxobutenoate, and (–)-7-isopropyl-cis-aminoindanol in the presence of a Pd (0) catalyst .

Stereoselective Synthesis of Oxazolidin-2-ones

An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported. The developed approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .

Total Synthesis of (−)-Cytoxazone

The developed approach permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone. Consisting of three steps, this is one of the shortest syntheses reported to date .

Synthesis of Trifluoromethyl-substituted Oxazolines

Trifluoromethyl-substituted oxazolines were synthesized efficiently through [3 + 2]-cycloaddition of α-trifluoromethylated methyl isocyanide and a polar double bond in presence of 5 mol% of Ag 2 CO 3 and 10 mol% DBU .

Mécanisme D'action

Target of Action

Oxazolidinones, the class of compounds to which it belongs, are known for their diverse biological applications in medicinal chemistry . They have been investigated for their promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases .

Mode of Action

Oxazolidinones, in general, can act as bioisosteres of different chemical groups, such as carbamates, thiocarbamates, ureas, and amides . This structural similarity allows them to form hydrogen bonds with amino acid residues, contributing to their interaction with biological targets .

Biochemical Pathways

Oxazolidinones are known to be key intermediates in the synthesis of many useful chemical compounds . They have been successfully obtained using 1,2-amino alcohols as starting materials .

Pharmacokinetics

Oxazolidinones are known for their higher metabolic and chemical stability because the carbamate is cyclized in a five-membered ring, unlike noncyclic carbamates, for example, that are more prone to hydrolysis .

Result of Action

Oxazolidinones have been associated with a wide spectrum of pharmacological properties .

Orientations Futures

Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Future research may focus on the development of an efficient synthesis of oxazolidin-2-one scaffolds with access to 4,5-vicinal stereogenic centers . This could provide a promising method for the early phases of drug discovery .

Propriétés

IUPAC Name |

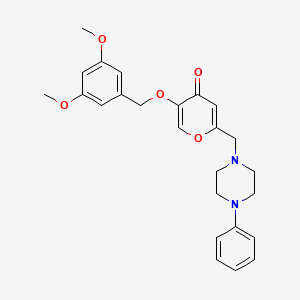

3-(2-bromophenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-3-1-2-4-8(7)11-5-6-13-9(11)12/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDLSCAXIFPXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)oxazolidine-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[3-(pyrrolidin-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2784819.png)

![6-(p-tolyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2784820.png)

![2-(methylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2784821.png)

![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)

![2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784827.png)

![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B2784832.png)